molecular formula C8H12O2 B130219 (2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one CAS No. 142179-23-5

(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one

Cat. No. B130219
M. Wt: 140.18 g/mol
InChI Key: PRSLDITYOZTECZ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is also known as HCCH or 2-hydroxymethylidene-6-methylcyclohexanone.

Scientific Research Applications

HCCH has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, HCCH has been used as a building block for the synthesis of more complex molecules. In medicinal chemistry, HCCH has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, HCCH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.

Mechanism Of Action

The mechanism of action of HCCH as an anti-cancer agent is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, HCCH has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

HCCH has been shown to have low toxicity in vitro and in vivo. In animal studies, HCCH was found to have no significant adverse effects on body weight, organ weight, or blood chemistry. However, further studies are needed to fully understand the biochemical and physiological effects of HCCH.

Advantages And Limitations For Lab Experiments

One advantage of HCCH is its moderate yield and relative ease of synthesis. However, the purity of the product can be a limitation for some experiments. Further purification steps may be necessary to achieve the desired level of purity.

Future Directions

There are several future directions for the study of HCCH. One area of interest is the development of more efficient synthesis methods for HCCH and its derivatives. Another area of interest is the further study of HCCH as an anti-cancer agent. Specifically, more studies are needed to fully understand the mechanism of action and to optimize its efficacy and safety. Additionally, the potential applications of HCCH in material science, such as the synthesis of MOFs, warrant further investigation.

Synthesis Methods

The synthesis of HCCH can be achieved through a multistep process. The starting material is 2-methylcyclohexanone, which is first converted to its enolate form using a strong base such as sodium hydride. The enolate is then reacted with formaldehyde to yield HCCH. The yield of this process is moderate, and the purity of the product can be improved through further purification steps.

properties

CAS RN

142179-23-5

Product Name

(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5-

InChI Key

PRSLDITYOZTECZ-ALCCZGGFSA-N

Isomeric SMILES

CC1CCC/C(=C/O)/C1=O

SMILES

CC1CCCC(=CO)C1=O

Canonical SMILES

CC1CCCC(=CO)C1=O

synonyms

Cyclohexanone, 2-(hydroxymethylene)-6-methyl-, (Z)- (9CI)

Origin of Product

United States

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